molecular formula C66H84N14O15 B13845612 1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13845612
M. Wt: 1313.5 g/mol
InChI Key: ZLWOWXNECYSWIT-UHFFFAOYSA-N
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Description

5-Tamra-DRVYIHP is a polypeptide that contains rhodamine derivatives labeled with oligonucleotides . It is often used in various scientific research applications due to its unique properties.

Chemical Reactions Analysis

5-Tamra-DRVYIHP undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound.

    Reduction: This reaction involves the gain of electrons by the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common reagents and conditions used in these reactions include copper-catalyzed click reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Tamra-DRVYIHP has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C66H84N14O15

Molecular Weight

1313.5 g/mol

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C66H84N14O15/c1-9-35(4)56(62(89)75-49(28-38-32-69-33-71-38)63(90)80-25-11-13-50(80)65(93)94)77-60(87)47(26-36-14-19-41(81)20-15-36)74-61(88)55(34(2)3)76-58(85)46(12-10-24-70-66(67)68)72-59(86)48(31-53(82)83)73-57(84)37-16-21-42(45(27-37)64(91)92)54-43-22-17-39(78(5)6)29-51(43)95-52-30-40(79(7)8)18-23-44(52)54/h14-23,27,29-30,32-35,39,46-50,55-56,81H,9-13,24-26,28,31H2,1-8H3,(H,69,71)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,85)(H,77,87)(H,82,83)(H,91,92)(H,93,94)(H4,67,68,70)

InChI Key

ZLWOWXNECYSWIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O

Origin of Product

United States

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